![molecular formula C20H23N3OS B2955803 N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide CAS No. 627053-39-8](/img/structure/B2955803.png)
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide” is a chemical compound with various molecular formulas depending on its derivatives . For instance, one of its derivatives has a molecular formula of C24H31N3O2S .
Molecular Structure Analysis
The molecular structure of this compound varies based on its derivatives. For example, one derivative has a molecular formula of C17H19N3OS2 with an average mass of 345.482 Da . Another derivative has a molecular formula of C24H31N3O2S .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific derivative. For instance, one derivative has a molecular formula of C17H19N3OS2 with an average mass of 345.482 Da . Another derivative has a molecular formula of C24H31N3O2S .Applications De Recherche Scientifique
Antitubulin Agents
The compound has been evaluated for its potential as an antitubulin agent . Antitubulin agents are crucial in cancer therapy as they interfere with microtubule functions, which are essential for cell division. This compound, particularly derivatives like 3a and 3b, has shown to inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . These derivatives also lead to the accumulation of cells in the G2/M phase of the cell cycle and induce apoptotic cell death .
Antiproliferative Activities
The core structure of the compound plays a significant role in its antiproliferative activities . It has been tested against various cancer cell lines, including L1210, CEM, and HeLa. The presence of a 3-cyano substitution at the C-3 position is crucial for potent cell growth inhibition, suggesting its importance in the design of new anticancer drugs .
Antitumor Activity
Pyridine derivatives, including this compound, have been reported to possess antitumor activity . Some derivatives have shown promising results against liver carcinoma cell line HEPG2, with IC50 values indicating significant potential compared to reference drugs like doxorubicin . This highlights the compound’s relevance in developing new treatments for liver cancer.
Inhibitory Action on Topoisomerase
The compound’s derivatives have been studied for their topoisomerase inhibitory action . Topoisomerases are enzymes that control the changes in DNA structure by breaking and rejoining DNA strands. Inhibitors of topoisomerase can prevent cancer cells from dividing and are therefore valuable in cancer treatment. The compound’s ability to inhibit topoisomerase could make it a candidate for anticancer drug development .
5-LOX Inhibitor Potential
The compound has been identified for its potential as a 5-LOX inhibitor . 5-Lipoxygenase (5-LOX) is an enzyme that contributes to the synthesis of leukotrienes, which are inflammatory mediators. Inhibitors of 5-LOX can be used to treat diseases like asthma and arthritis. The high binding energy of the compound suggests that it could be optimized further for use as a 5-LOX inhibitor .
Antinociceptive Activity
Research has also explored the compound’s antinociceptive activity , which is its ability to reduce sensitivity to painful stimuli. This property is valuable in the development of new analgesic drugs .
Propriétés
IUPAC Name |
N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-12-7-6-8-13(9-12)17(24)22-18-15(11-21)14-10-19(2,3)23-20(4,5)16(14)25-18/h6-9,23H,10H2,1-5H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATKHACFNHRIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.